3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a morpholinylphenyl group connected through a benzamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Bond Formation: The acid chloride is then reacted with 4-(morpholin-4-yl)aniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidative conditions.
Reduction: The benzamide linkage can be reduced to the corresponding amine under reducing conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The major product would be the corresponding amine.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore in the development of anti-cancer, anti-inflammatory, and anti-microbial agents.
Biological Studies: It is used to study the inhibition of enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Industrial Applications: The compound is explored for its potential use in the synthesis of other bioactive molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors used in chemotherapy and as antibiotics, respectively.
Uniqueness
3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is unique due to its combination of the trimethoxyphenyl and morpholinylphenyl groups, which confer specific bioactivity and target specificity that may not be present in other similar compounds .
Biological Activity
3,4,5-Trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide, also known as a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a trimethoxyphenyl group and a morpholinylphenyl group linked through a benzamide structure. The exploration of its biological activity is critical for understanding its potential therapeutic applications.
- Molecular Formula : C20H24N2O5
- Molecular Weight : 372.4 g/mol
- CAS Number : 102457-93-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and pathways involved in cancer progression and inflammation.
Key Targets:
- Tubulin : Inhibition leads to disruption of microtubule dynamics, which is crucial for cell division.
- Heat Shock Protein 90 (Hsp90) : Plays a role in protein folding and stabilization; inhibition can lead to the degradation of client proteins involved in cancer.
- Thioredoxin Reductase (TrxR) : Involved in redox regulation; inhibition may induce oxidative stress in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines with promising results.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 (Breast Cancer) | 6.5 | Inhibition of proliferation |
HCT116 (Colon Cancer) | 5.2 | Induction of apoptosis |
PC3 (Prostate Cancer) | 7.0 | Cell cycle arrest |
Mechanistic Studies
In vitro studies have demonstrated that the compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Furthermore, it has been shown to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Case Studies
-
Combination Therapy with Doxorubicin :
A study evaluated the effects of combining this compound with doxorubicin on MCF7 cells. The combination resulted in a synergistic effect, reducing the IC50 value for doxorubicin from 8 µM to 2 µM. -
In Vivo Efficacy :
In xenograft models of breast cancer, administration of the compound significantly reduced tumor growth compared to control groups. Tumors treated with the compound showed increased levels of apoptosis markers and decreased levels of Hsp90.
Research Findings
Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of this compound. Modifications to the morpholine ring and methoxy groups have been explored to enhance potency and selectivity against cancer cell lines.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-24-17-12-14(13-18(25-2)19(17)26-3)20(23)21-15-4-6-16(7-5-15)22-8-10-27-11-9-22/h4-7,12-13H,8-11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVGIAICMPGKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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